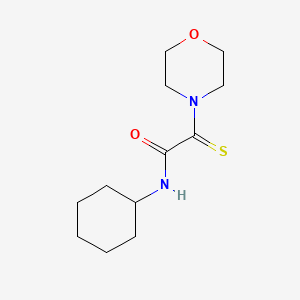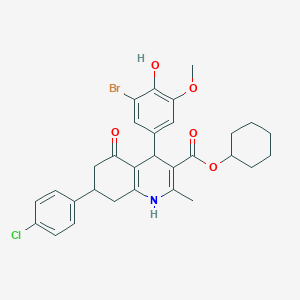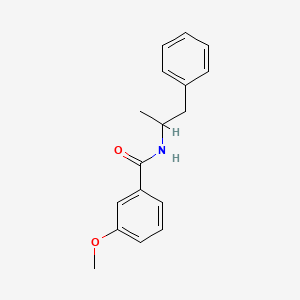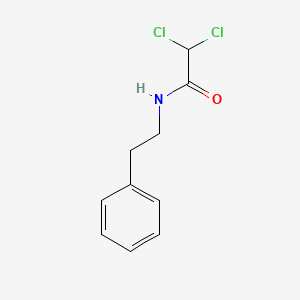
ethyl 1-(4-hydroxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate
Descripción general
Descripción
Ethyl 1-(4-hydroxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate, commonly known as EHP-101, is a novel synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic properties. EHP-101 belongs to the class of pyrrole carboxylic acids and has been studied for its potential use in the treatment of various neurological disorders, including multiple sclerosis, Alzheimer's disease, and Parkinson's disease.
Mecanismo De Acción
The exact mechanism of action of EHP-101 is not fully understood. However, it is believed that EHP-101 exerts its therapeutic effects by modulating the activity of various signaling pathways in the body. EHP-101 has been found to inhibit the activity of the NF-κB pathway, which is involved in the regulation of inflammation and immune responses. EHP-101 has also been found to modulate the activity of the Wnt/β-catenin pathway, which is involved in the regulation of cell proliferation and differentiation.
Biochemical and Physiological Effects:
EHP-101 has been found to have various biochemical and physiological effects. In preclinical studies, EHP-101 has been found to have anti-inflammatory and neuroprotective effects. EHP-101 has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to reduce the activation of microglia, which are immune cells in the brain that play a role in neuroinflammation. EHP-101 has also been found to have antioxidant properties, which may help to protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of EHP-101 is its potential therapeutic properties. EHP-101 has been found to have anti-inflammatory and neuroprotective effects, which make it a potential candidate for the treatment of various neurological disorders. Another advantage of EHP-101 is its relatively low toxicity, which makes it a safe compound to work with in the laboratory. However, one of the limitations of EHP-101 is its relatively low solubility in water, which may make it difficult to administer in vivo. Another limitation of EHP-101 is its high cost, which may limit its use in large-scale experiments.
Direcciones Futuras
There are several future directions for the study of EHP-101. One future direction is the further investigation of its potential therapeutic properties in the treatment of various neurological disorders. Another future direction is the optimization of its synthesis method to improve its yield and purity. Additionally, the development of new formulations of EHP-101 that improve its solubility and bioavailability may also be an area of future research. Finally, the study of the pharmacokinetics and pharmacodynamics of EHP-101 in vivo may provide further insights into its therapeutic potential.
Métodos De Síntesis
The synthesis of EHP-101 involves the condensation of 4-hydroxyphenylpyruvic acid with ethyl acetoacetate, followed by the cyclization of the resulting intermediate with ammonium acetate. The final product is obtained by esterification of the carboxylic acid group with ethanol. The synthesis of EHP-101 is a multi-step process that requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
EHP-101 has been studied extensively for its potential therapeutic properties. In preclinical studies, EHP-101 has shown promising results in the treatment of multiple sclerosis, Alzheimer's disease, and Parkinson's disease. EHP-101 has been found to have anti-inflammatory and neuroprotective effects, which make it a potential candidate for the treatment of various neurological disorders. EHP-101 has also been studied for its potential use in the treatment of cancer, as it has been found to have anti-tumor properties.
Propiedades
IUPAC Name |
ethyl 1-(4-hydroxyphenyl)-2,5-dimethylpyrrole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3/c1-4-19-15(18)14-9-10(2)16(11(14)3)12-5-7-13(17)8-6-12/h5-9,17H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQQLQGNEPSKBHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=C1)C)C2=CC=C(C=C2)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301175457 | |
| Record name | Ethyl 1-(4-hydroxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301175457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
876294-67-6 | |
| Record name | Ethyl 1-(4-hydroxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=876294-67-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 1-(4-hydroxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301175457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5'-acetyl-2'-amino-6'-methyl-5-nitro-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3'-carbonitrile](/img/structure/B5198663.png)

![1-(2-chloro-4-fluorobenzyl)-N-[2-(1H-1,2,3-triazol-5-ylthio)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5198674.png)

![5-[3-nitro-4-(1-piperidinyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5198680.png)
![N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-phenyl-N~1~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5198689.png)

![1,1'-[1,2-ethanediylbis(oxy)]bis(3-methoxybenzene)](/img/structure/B5198704.png)


![methyl 5-methyl-7-(2-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5198723.png)
![4-[3-(4-chloro-2-methylphenoxy)propyl]morpholine oxalate](/img/structure/B5198727.png)
